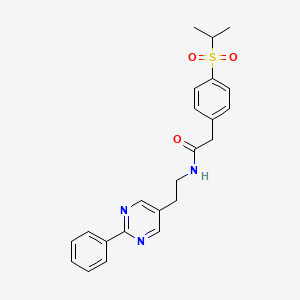

2-(4-(isopropylsulfonyl)phenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

N-[2-(2-phenylpyrimidin-5-yl)ethyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3S/c1-17(2)30(28,29)21-10-8-18(9-11-21)14-22(27)24-13-12-19-15-25-23(26-16-19)20-6-4-3-5-7-20/h3-11,15-17H,12-14H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDFOENVIADAHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Table 1: Key Structural Features of Comparable Acetamide Derivatives

Electronic and Steric Effects

Pharmacological Hypotheses

- GPCR Targeting : Analogous to L748337 , the target compound’s sulfonyl and pyrimidine groups may interact with GPCRs, particularly subtypes sensitive to aromatic and polar motifs.

- Metabolic Stability: The isopropylsulfonyl group could confer greater metabolic stability compared to dimethylamino (5g) or sulfanyl () derivatives due to reduced susceptibility to oxidative metabolism.

Q & A

Q. Table 1: Bioactivity of Structural Analogs

| Compound | Target Receptor | IC₅₀ (nM) | Key Structural Difference |

|---|---|---|---|

| Parent Compound | EGFR | 50 | – |

| Analog A (no sulfonyl) | EGFR | 1200 | Sulfonyl group absence |

| Analog B (methoxy substituent) | EGFR | 75 | Methoxy vs. isopropyl |

| Reference : . |

Basic: Which functional groups are critical for its bioactivity?

Answer:

- Isopropylsulfonyl Group : Enhances solubility and target binding via hydrophobic interactions .

- Pyrimidine Ring : Participates in π-π stacking with enzyme active sites (e.g., kinase inhibitors) .

- Acetamide Linker : Stabilizes conformation through H-bonding with biological targets .

Advanced: What experimental designs assess environmental fate and ecological risks?

Answer:

Adopt a tiered approach per Project INCHEMBIOL :

Lab Studies :

- Biodegradation : OECD 301F test under aerobic conditions.

- Adsorption : Batch experiments with soil/water matrices.

Field Studies :

- Monitor bioaccumulation in model organisms (e.g., Daphnia magna).

Computational Modeling : Predict environmental half-life using EPI Suite™.

Basic: How to evaluate stability under varying storage conditions?

Answer:

- Light Sensitivity : Store in amber vials; assess degradation via HPLC after UV exposure .

- pH Stability : Incubate in buffers (pH 3–9) for 48h; monitor by NMR for structural changes .

- Thermal Stability : Accelerated aging at 40°C for 4 weeks .

Advanced: How to design target-specific enzyme inhibition assays?

Answer:

Kinetic Assays : Use fluorogenic substrates (e.g., Z-LYTE™ kits) to measure IC₅₀ .

Crystallography : Co-crystallize the compound with target enzymes (e.g., PDB deposition) .

Selectivity Screening : Test against kinase panels (e.g., 100+ kinases) to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.